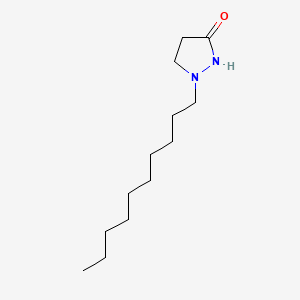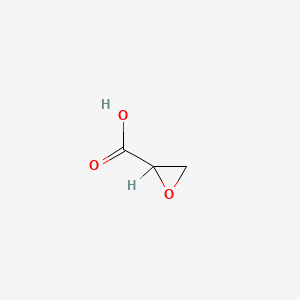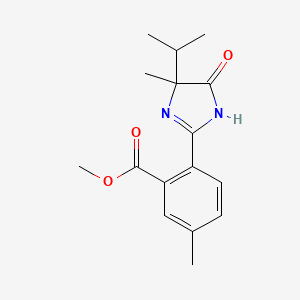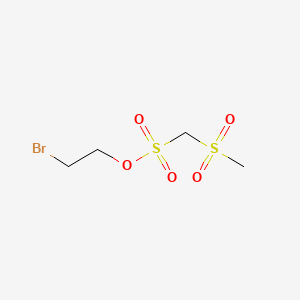
Bisfenol A bis(2-hidroxietil éter) diacrilato
Descripción general
Descripción
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is a cross-linking monomer used to enhance the mechanical properties of polymeric systems. It is primarily utilized in the formation of solid polymer-based electrolytes for electrochemical applications. This compound is known for its ability to improve the durability and stability of materials, making it valuable in various industrial applications.
Aplicaciones Científicas De Investigación
Bisphenol A bis(2-hydroxyethyl ether) diacrylate has several scientific research applications:
Endocrine Disruptor Studies: This compound is known to be an endocrine disruptor, and research into its effects on the endocrine system provides valuable insights into the health impacts of such compounds.
Analytical Chemistry: It is used in the development of methods for the detection and quantification of bisphenols, including high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
Polymer Chemistry: It is used as a monomer for synthetic resin and a modifier for high molecular polymers.
Mecanismo De Acción
Target of Action
Bisphenol A bis(2-hydroxyethyl ether) diacrylate, also known as Bisphenol A ethoxylate diacrylate, is a cross-linking monomer . Its primary targets are polymeric systems, where it is used to improve their mechanical properties .
Mode of Action
The compound interacts with its targets by forming cross-links within the polymer matrix . This interaction enhances the mechanical properties of the polymeric system .
Biochemical Pathways
The compound is majorly used in the formation of solid polymer-based electrolytes, which can be used for electrochemical applications
Result of Action
The primary result of the action of Bisphenol A bis(2-hydroxyethyl ether) diacrylate is the improvement of the mechanical properties of the polymeric system . This is achieved through the formation of cross-links within the polymer matrix .
Análisis Bioquímico
Biochemical Properties
Bisphenol A bis(2-hydroxyethyl ether) diacrylate plays a significant role in biochemical reactions, particularly in the context of polymerization. It acts as a cross-linking monomer, enhancing the mechanical properties of the resulting polymer. This compound interacts with various enzymes and proteins during the polymerization process. For instance, it can interact with laccase enzymes, which are involved in the bioremediation of environmentally hazardous compounds. The nature of these interactions often involves the formation of interpenetrating polymer networks, which enhance the stability and durability of the polymer.
Cellular Effects
The effects of Bisphenol A bis(2-hydroxyethyl ether) diacrylate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the endocrine system by mimicking the effects of estrogen, leading to changes in gene expression and cellular metabolism . Additionally, it can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Molecular Mechanism
At the molecular level, Bisphenol A bis(2-hydroxyethyl ether) diacrylate exerts its effects through binding interactions with biomolecules. It can bind to estrogen receptors, thereby mimicking the effects of estrogen and disrupting normal hormonal signaling pathways . This compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function. For instance, it has been shown to activate peroxisome proliferator-activated receptor-γ, which plays a role in lipid metabolism and glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisphenol A bis(2-hydroxyethyl ether) diacrylate change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to ultraviolet radiation. Long-term exposure to this compound can lead to significant changes in cellular function, including increased oxidative stress and cellular damage. In in vitro studies, prolonged exposure to Bisphenol A bis(2-hydroxyethyl ether) diacrylate has been shown to induce apoptosis in various cell types.
Dosage Effects in Animal Models
The effects of Bisphenol A bis(2-hydroxyethyl ether) diacrylate vary with different dosages in animal models. At low doses, this compound can mimic the effects of estrogen, leading to changes in reproductive function and development . At high doses, it can induce toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, with significant adverse effects occurring at higher dosages.
Metabolic Pathways
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is involved in various metabolic pathways. It interacts with enzymes such as laccase, which are involved in the bioremediation of bisphenol A and its derivatives. This compound can also affect metabolic flux and metabolite levels by disrupting normal hormonal signaling pathways and enzyme activity . The metabolic pathways involving Bisphenol A bis(2-hydroxyethyl ether) diacrylate are complex and can lead to significant changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, Bisphenol A bis(2-hydroxyethyl ether) diacrylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . This compound is known to accumulate in fatty tissues, where it can exert its endocrine-disrupting effects over time .
Subcellular Localization
The subcellular localization of Bisphenol A bis(2-hydroxyethyl ether) diacrylate is critical to its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can interact with estrogen receptors and influence gene expression . The subcellular localization of this compound is essential for understanding its biochemical and cellular effects.
Métodos De Preparación
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate involves two primary methodologies:
Hydroxyethylation of Bisphenol A: This method employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate to introduce hydroxyethyl groups into Bisphenol A.
Chemical Recycling of Polycarbonate: This approach repurposes Bisphenol A polycarbonate plastic waste into the valuable monomer.
Análisis De Reacciones Químicas
Bisphenol A bis(2-hydroxyethyl ether) diacrylate undergoes various chemical reactions, including:
Polymerization: It is used in the synthesis of polyurethane materials with different ratios of hydroquinone ether derivatives.
Formation of Interpenetrating Polymer Networks: This compound forms interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin.
Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid for reverse phase high-performance liquid chromatography (HPLC) analysis .
Comparación Con Compuestos Similares
Similar compounds to Bisphenol A bis(2-hydroxyethyl ether) diacrylate include:
Bisphenol A ethoxylate diacrylate: This compound is also used as a cross-linking monomer and has similar applications in polymer chemistry.
Bisphenol A glycerolate diacrylate: Known for its improved behavior under ultraviolet radiation exposure compared to conventional polyurethanes.
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is unique due to its specific hydroxyethyl ether groups, which provide enhanced solubility and mechanical properties in polymeric systems.
Propiedades
IUPAC Name |
2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUNIDGEMNBBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58738-89-9, 80164-51-8 | |
| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58738-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80164-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6066991 | |
| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64401-02-1, 24447-78-7 | |
| Record name | Ethoxylated bisphenol A diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24447-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A bis(2-(acryloyloxy)ethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)










![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
